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Introduction
VT107 is a potent, orally active, and selective pan-TEAD auto-palmitoylation inhibitor.[1][2] It

functions by blocking the palmitoylation of all four TEAD (Transcriptional Enhanced Associate

Domain) proteins, which are critical downstream effectors of the Hippo signaling pathway.[3][4]

This inhibition disrupts the interaction between TEAD and the transcriptional co-activators YAP

(Yes-associated protein) and TAZ (transcriptional coactivator with PDZ-binding motif),

preventing the transcription of genes involved in cell proliferation and survival.[1][5]

Dysregulation of the Hippo-YAP pathway is a known driver in various cancers, particularly

those with mutations in the NF2 gene, such as mesothelioma.[5][6] VT107 has demonstrated

anti-tumor activity and is a valuable tool for investigating Hippo pathway biology and

developing novel cancer therapeutics.[4][5]

Physicochemical Properties and Solubility
VT107 is a white to off-white solid with a molecular weight of 435.44 g/mol and a chemical

formula of C25H20F3N3O.[1]

Solubility Data
For optimal experimental results, it is crucial to ensure complete dissolution of VT107. The

following table summarizes the reported solubility of VT107 in various solvents and
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formulations. Note that for some preparations, gentle heating and/or sonication may be

necessary to achieve a clear solution.[1] It is also recommended to use freshly opened DMSO,

as it is hygroscopic and absorbed moisture can reduce the solubility of the compound.[2]

Solvent/Formulatio
n

Solubility
Concentration
(mM)

Notes

For In Vitro Use

DMSO 100 mg/mL[7] 229.65 mM[7]
Ultrasonic treatment

may be needed.[7]

DMSO 87 mg/mL[2] 199.79 mM[2] Use fresh DMSO.[2]

DMSO 260 mg/mL[8] 597.1 mM[8]
Sonication is

recommended.[8]

Ethanol 22 mg/mL[2] 50.52 mM

Water Insoluble[2] -

For In Vivo Use

10% DMSO, 40%

PEG300, 5% Tween-

80, 45% Saline

≥ 2.5 mg/mL[1] ≥ 5.74 mM[1] Clear solution.[1]

10% DMSO, 90%

(20% SBE-β-CD in

Saline)

≥ 2.5 mg/mL[1] ≥ 5.74 mM[1] Clear solution.[1]

10% DMSO, 90%

Corn Oil
≥ 2.5 mg/mL[1] ≥ 5.74 mM[1] Clear solution.[1]

5% DMSO, 10%

Solutol, 85% D5W

(5% glucose)

- -

Used for oral and

intravenous

administration in mice.

[5]

Storage and Stability
Proper storage of VT107 is essential to maintain its activity.
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Form Storage Temperature Duration

Powder -20°C 3 years[2][7]

Powder 4°C 2 years[7]

In Solvent -80°C 1 year[1][2][7]

In Solvent -20°C 6 months[1][7]

Note: For stock solutions, it is recommended to aliquot into single-use volumes to avoid

repeated freeze-thaw cycles.[2] For in vivo experiments, it is best to prepare fresh working

solutions on the day of use.[1]

Mechanism of Action and Signaling Pathway
VT107's primary mechanism of action is the inhibition of TEAD auto-palmitoylation.[3] This

post-translational modification is essential for the interaction of TEAD proteins with YAP and

TAZ.[5] By binding to the central lipid pocket of TEAD, VT107 competitively prevents the

binding of palmitate, thereby inhibiting this crucial interaction.[5] This leads to the suppression

of TEAD-mediated gene transcription and subsequent inhibition of cell proliferation, particularly

in cancer cells with a dysregulated Hippo pathway.[1][5]
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VT107 inhibits TEAD auto-palmitoylation, disrupting the YAP/TAZ-TEAD interaction.
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Preparation of Stock Solutions
For In Vitro Use (e.g., 10 mM DMSO Stock):

Weigh out the desired amount of VT107 powder. For 1 mg of VT107 (MW: 435.44), this will

be 2.2965 µL of DMSO for a 10 mM solution.[7]

Add the appropriate volume of fresh, high-quality DMSO to the powder.

Vortex thoroughly to dissolve. If necessary, use an ultrasonic bath to aid dissolution.[7]

Aliquot the stock solution into single-use vials and store at -80°C for up to one year.[1][2][7]

For In Vivo Use (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline): This protocol

yields a clear solution with a solubility of at least 2.5 mg/mL.[1]

Prepare a stock solution of VT107 in DMSO (e.g., 25 mg/mL).

To prepare 1 mL of the final formulation, take 100 µL of the 25 mg/mL VT107 DMSO stock.

Add 400 µL of PEG300 and mix thoroughly until the solution is clear.

Add 50 µL of Tween-80 and mix again until clear.

Finally, add 450 µL of saline and mix to bring the total volume to 1 mL.

This working solution should be prepared fresh on the day of the experiment.[1]

Cell-Based Assays
Cell Proliferation/Viability Assay:

Seed cells (e.g., NF2-deficient mesothelioma cell lines like NCI-H2052 or NCI-H226) in 96-

well plates at a predetermined optimal density.[9][10]

Allow cells to adhere overnight.

Prepare serial dilutions of VT107 in the appropriate cell culture medium. A typical starting

concentration for dose-response curves is 3 µM.[5] Include a vehicle control (e.g., DMSO) at
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the same final concentration as in the highest VT107 treatment.

Replace the medium in the wells with the medium containing the different concentrations of

VT107 or vehicle control.

Incubate the plates for the desired duration (e.g., 96 hours).[10]

Assess cell viability using a suitable method, such as the AlamarBlue assay or MTT assay.

[10][11]

TEAD Palmitoylation Inhibition Assay: This assay can be used to confirm the on-target activity

of VT107 in cells.[8][11]

Treat cells (e.g., HEK293T) with VT107 (e.g., 3 µM) or vehicle control for a specified time

(e.g., 20 hours).[1][8]

Lyse the cells and perform immunoprecipitation for the TEAD protein of interest (e.g.,

TEAD1, TEAD3, or TEAD4) using a specific antibody.[8]

The level of palmitoylation can be detected using various methods, such as metabolic

labeling with an alkyne-palmitate analog followed by click chemistry to attach a reporter tag

(e.g., biotin).[8][11]

Analyze the immunoprecipitated proteins by Western blot to compare the levels of

palmitoylated TEAD between treated and control samples.[8] A decrease in the signal for

palmitoylated TEAD in the VT107-treated sample indicates inhibition.
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In Vitro Experiments In Vivo Experiments
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General experimental workflow for using VT107.

Co-Immunoprecipitation to Assess YAP/TAZ-TEAD Interaction: This assay confirms that VT107
disrupts the interaction between YAP/TAZ and TEAD.[5][11]

Treat cells (e.g., NCI-H2373) with VT107 or a vehicle control for the desired time (e.g., 4 or

24 hours).[5]

Lyse the cells and perform immunoprecipitation using an antibody specific for either TEAD1

or TEAD4.[5]

Analyze the immunoprecipitated complex by Western blot using antibodies against YAP and

TAZ.[5]

A reduction in the amount of YAP and TAZ co-immunoprecipitated with TEAD in the VT107-

treated cells compared to the control indicates disruption of the protein-protein interaction.[5]

In Vivo Studies
Pharmacokinetic and Efficacy Studies in Mouse Models:
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For pharmacokinetic studies, VT107 can be administered to mice, for example, at a dose of

10 mg/kg via oral gavage (p.o.) or intravenously (i.v.).[1][5] Blood samples are collected at

various time points to determine the compound's concentration.[5][12]

For efficacy studies, tumor xenografts can be established in immunocompromised mice

using relevant cancer cell lines (e.g., NF2-deficient mesothelioma).

Once tumors reach a palpable size, treat the mice with VT107 (e.g., daily oral administration)

or a vehicle control.[5]

Monitor tumor volume and animal weight regularly.[5]

At the end of the study, tumors can be excised for further analysis (e.g., pharmacodynamic

biomarker analysis).

Concluding Remarks
VT107 is a powerful research tool for studying the Hippo-YAP signaling pathway and its role in

cancer. The protocols and data presented here provide a comprehensive guide for its effective

use in both in vitro and in vivo experimental settings. Adherence to proper solubility, storage,

and experimental procedures will ensure reliable and reproducible results in elucidating the

therapeutic potential of targeting TEAD auto-palmitoylation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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